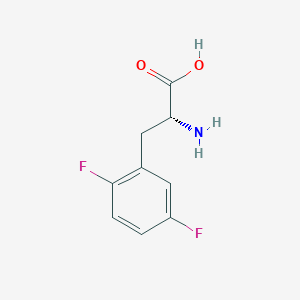
2,5-二氟-D-苯丙氨酸
描述
2,5-Difluoro-D-phenylalanine is a fluorinated derivative of the amino acid phenylalanine. The incorporation of fluorine atoms into the phenylalanine structure significantly alters its chemical and biological properties, making it a valuable compound in various scientific fields. The presence of fluorine atoms enhances the compound’s stability and reactivity, which is particularly beneficial in pharmaceutical and biochemical applications .
科学研究应用
2,5-Difluoro-D-phenylalanine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is incorporated into proteins to study protein folding, stability, and interactions.
Medicine: It serves as a potential therapeutic agent and enzyme inhibitor, with applications in drug development and disease treatment.
Industry: The compound is utilized in the production of peptide-based vaccines and therapeutic proteins, enhancing their stability and efficacy
作用机制
Target of Action
It is known that phenylalanine and its derivatives, including 2,5-difluoro-d-phenylalanine, are involved in the synthesis of proteins and other bioactive molecules . They are also known to interact with large neutral amino acid transporters .
Mode of Action
It is known that the introduction of fluorine into phenylalanine can modulate the acidity, basicity, hydrophobicity, geometry, conformation, reactivity, and moreover the bioavailability of the analogue . This suggests that 2,5-Difluoro-D-phenylalanine may interact with its targets in a unique manner, potentially altering their function or activity.
Biochemical Pathways
As a derivative of phenylalanine, it may be involved in the same biochemical pathways, including protein synthesis and the production of other bioactive molecules .
Pharmacokinetics
It is known that the introduction of fluorine into phenylalanine can modulate the bioavailability of the analogue .
Result of Action
It is known that the introduction of fluorine into phenylalanine can modulate the acidity, basicity, hydrophobicity, geometry, conformation, reactivity, and moreover the bioavailability of the analogue . This suggests that 2,5-Difluoro-D-phenylalanine may have unique effects on cellular function and activity.
Action Environment
It is known that the introduction of fluorine into phenylalanine can modulate the bioavailability of the analogue , suggesting that environmental factors such as pH and temperature could potentially influence the action of 2,5-Difluoro-D-phenylalanine.
生化分析
Biochemical Properties
2,5-Difluoro-D-phenylalanine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and stability. For instance, the incorporation of 2,5-Difluoro-D-phenylalanine into proteins can enhance their catabolic stability, making them more resistant to degradation . This compound is also known to act as an enzyme inhibitor, potentially modulating the activity of enzymes involved in metabolic pathways . The presence of fluorine atoms in the phenylalanine structure can alter the acidity, basicity, hydrophobicity, and overall reactivity of the molecule, further influencing its interactions with biomolecules .
Cellular Effects
2,5-Difluoro-D-phenylalanine has significant effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the incorporation of 2,5-Difluoro-D-phenylalanine into proteins can affect protein folding and stability, which in turn can impact cellular processes such as ribosomal translation and protein-protein interactions . Additionally, this compound can modulate the lipophilicity and optimal pH of proteins, further influencing cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of action of 2,5-Difluoro-D-phenylalanine involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, 2,5-Difluoro-D-phenylalanine can inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity . Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins . The presence of fluorine atoms in the phenylalanine structure can also enhance the binding affinity of the compound to target biomolecules, further influencing its molecular mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,5-Difluoro-D-phenylalanine can change over time. This compound is relatively stable, but it can undergo degradation under certain conditions . Long-term studies have shown that 2,5-Difluoro-D-phenylalanine can have sustained effects on cellular function, including prolonged enzyme inhibition and modulation of cellular metabolism . The stability and degradation of this compound can be influenced by factors such as temperature, pH, and the presence of other chemicals .
Dosage Effects in Animal Models
The effects of 2,5-Difluoro-D-phenylalanine can vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and cellular processes without causing significant toxicity . At high doses, 2,5-Difluoro-D-phenylalanine can exhibit toxic effects, including enzyme inhibition, disruption of cellular metabolism, and adverse effects on organ function . Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at higher concentrations .
Metabolic Pathways
2,5-Difluoro-D-phenylalanine is involved in several metabolic pathways. It can interact with enzymes such as phenylalanine hydroxylase and phenylalanine ammonia-lyase, influencing the conversion of phenylalanine to other metabolites . This compound can also affect metabolic flux and metabolite levels by modulating the activity of key enzymes in metabolic pathways . The presence of fluorine atoms in the phenylalanine structure can alter the enzyme-substrate interactions, further influencing the metabolic pathways .
Transport and Distribution
The transport and distribution of 2,5-Difluoro-D-phenylalanine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by amino acid transporters, facilitating its uptake into cells . Once inside the cells, 2,5-Difluoro-D-phenylalanine can interact with binding proteins, influencing its localization and accumulation within specific cellular compartments . The distribution of this compound within tissues can also be influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of 2,5-Difluoro-D-phenylalanine can affect its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, 2,5-Difluoro-D-phenylalanine can be localized to the mitochondria, where it can influence mitochondrial function and metabolism . The presence of fluorine atoms in the phenylalanine structure can also affect the compound’s interaction with subcellular structures, further influencing its localization and activity .
准备方法
Synthetic Routes and Reaction Conditions: One common method is the reductive cyanation of 3,5-difluorophenylpropionitrile, followed by a reaction with phenylacetyl chloride . This process requires specific reaction conditions, including the use of zinc(II) as a catalyst and controlled temperatures to ensure the successful incorporation of fluorine atoms.
Industrial Production Methods: Industrial production of 2,5-Difluoro-D-phenylalanine often employs high-performance liquid chromatography (HPLC) for the separation and purification of the compound. The use of methanol as an elution solvent in HPLC has been shown to be effective and cost-efficient . This method ensures the high purity and yield of the compound, making it suitable for large-scale production.
化学反应分析
Types of Reactions: 2,5-Difluoro-D-phenylalanine undergoes various chemical reactions, including substitution, oxidation, and reduction. The presence of fluorine atoms influences the reactivity and selectivity of these reactions.
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophilic substitution, where common reagents include sodium hydroxide and potassium carbonate.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide and potassium permanganate are used to introduce oxygen-containing functional groups.
Reduction Reactions: Reducing agents like lithium aluminum hydride and sodium borohydride are employed to reduce specific functional groups within the compound.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield fluorinated carboxylic acids, while reduction reactions can produce fluorinated alcohols .
相似化合物的比较
- 2,5-Difluoro-L-phenylalanine
- 3,5-Difluoro-D-phenylalanine
- 4-Fluoro-D-phenylalanine
Comparison: Compared to other fluorinated phenylalanines, 2,5-Difluoro-D-phenylalanine exhibits unique properties due to the specific positioning of the fluorine atoms. This positioning influences the compound’s reactivity, stability, and biological activity. For instance, 2,5-Difluoro-D-phenylalanine has been shown to have higher stability and selectivity in enzyme inhibition compared to its 3,5-difluorinated counterpart .
属性
IUPAC Name |
(2R)-2-amino-3-(2,5-difluorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO2/c10-6-1-2-7(11)5(3-6)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHYQITHAFYELNW-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CC(C(=O)O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1F)C[C@H](C(=O)O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90351992 | |
| Record name | 2,5-Difluoro-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90351992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
266360-61-6 | |
| Record name | 2,5-Difluoro-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90351992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 266360-61-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


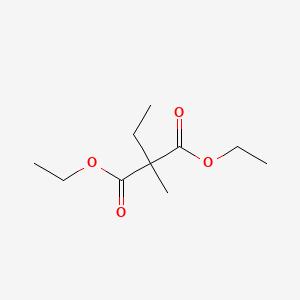

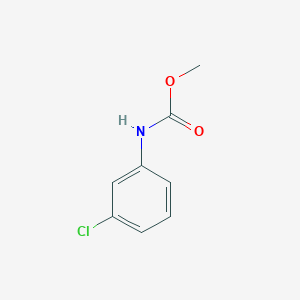
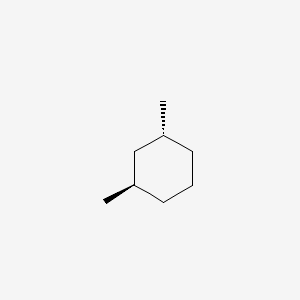
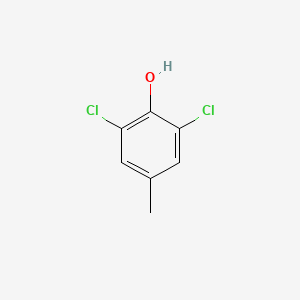

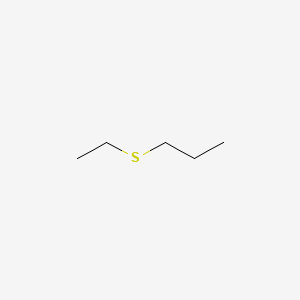

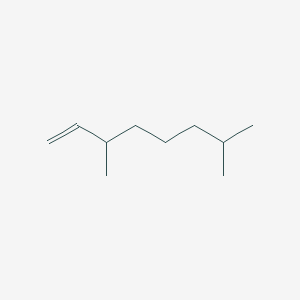
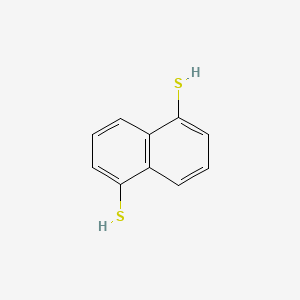
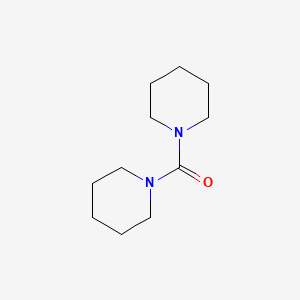
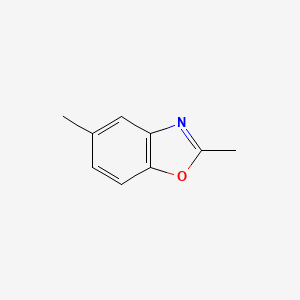
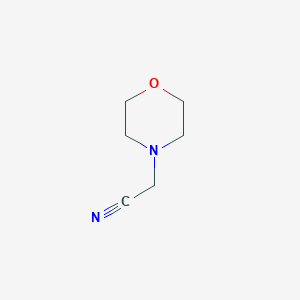
![2-isopropyl-1H-benzo[d]imidazole](/img/structure/B1361389.png)
